METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE
Overview
Description
METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzoate ester. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then cyclized with piperazine to yield the piperazine derivative.
Acylation: The piperazine derivative is then acylated with methyl 2-aminobenzoate under appropriate conditions to form the final product.
Common solvents used in these reactions include dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. Reaction temperatures typically range from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes, thereby increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE
- METHYL 2-{2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE
- METHYL 2-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE
Uniqueness
The presence of the fluorophenyl group in METHYL 2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}BENZOATE distinguishes it from its analogs. This group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, such as its metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
methyl 2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-20(26)17-4-2-3-5-18(17)22-19(25)14-23-10-12-24(13-11-23)16-8-6-15(21)7-9-16/h2-9H,10-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAJIEXQHNLNOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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